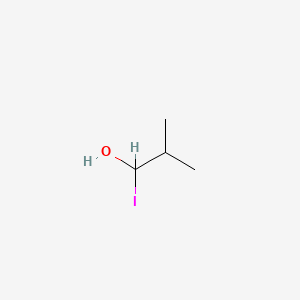

1-Iodo-2-methylpropan-1-ol

Description

The Significance of Vicinal Iodoalcohols in Synthetic Transformations

Vicinal iodoalcohols, also known as iodohydrins, serve as versatile building blocks in the synthesis of complex organic molecules. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. Simultaneously, the adjacent hydroxyl group can participate in or direct a variety of reactions, including oxidations, eliminations, and intramolecular cyclizations. This dual reactivity enables the stereospecific and regioselective introduction of new functional groups. For instance, treatment with a base can lead to the formation of epoxides through an intramolecular SN2 reaction, a fundamental transformation in organic synthesis. wikipedia.org Their ability to be converted into other synthetically useful compounds makes them key intermediates in the preparation of pharmaceuticals and other biologically active molecules.

Historical Perspectives on Halohydrin Chemistry and Related Iodination Methodologies

The study of halohydrins, which include chloro-, bromo-, and iodoalcohols, has a long history in organic chemistry. wikipedia.org Initially, halohydrins were primarily synthesized by the reaction of alkenes with halogens in the presence of water. wikipedia.org While effective for chlorohydrins and bromohydrins, the direct iodination of alkenes to form iodohydrins can be less favorable. libretexts.org Over time, various methods have been developed to address this, including the use of N-iodosuccinimide or other electrophilic iodine reagents. Another significant advancement was the development of methods for the ring-opening of epoxides with an iodine source to produce iodohydrins. wikipedia.orgorientjchem.org The iodolactonization reaction, first reported by M. J. Bougalt in 1904, is an intramolecular variation of halohydrin formation and has become a key method for synthesizing lactones. wikipedia.org These historical developments have paved the way for the reliable and selective synthesis of a wide array of iodoalcohols, including 1-iodo-2-methylpropan-1-ol.

Structure

3D Structure

Properties

CAS No. |

91083-60-2 |

|---|---|

Molecular Formula |

C4H9IO |

Molecular Weight |

200.02 g/mol |

IUPAC Name |

1-iodo-2-methylpropan-1-ol |

InChI |

InChI=1S/C4H9IO/c1-3(2)4(5)6/h3-4,6H,1-2H3 |

InChI Key |

HUZAPOVLMZVNMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(O)I |

Origin of Product |

United States |

Synthesis and Formation

The synthesis of 1-iodo-2-methylpropan-1-ol can be achieved through several laboratory methods. A common approach involves the reaction of isobutylene (B52900) (2-methylpropene) with iodine and water. This reaction proceeds via an electrophilic addition mechanism where the iodine adds to the double bond to form a cyclic iodonium (B1229267) ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon, followed by deprotonation to yield the iodohydrin.

Another synthetic route is the ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with a source of iodide, such as hydroiodic acid or a metal iodide. wikipedia.org This reaction is typically regioselective, with the iodide ion attacking the less sterically hindered carbon of the epoxide ring.

Chemical Properties and Reactivity

The chemical behavior of 1-iodo-2-methylpropan-1-ol is dictated by the interplay of its hydroxyl and iodo functionalities.

Nucleophilic Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions at the C1 position. smolecule.com

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form 2-methylpropenal or isobutylene (B52900) oxide.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Etherification: The hydroxyl group can react with alkyl halides or other electrophiles to form ethers. smolecule.com

Spectroscopic Data

The structure of 1-iodo-2-methylpropan-1-ol can be confirmed using various spectroscopic techniques.

| Interpretation | |

| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the CH-OH proton, the CH-I proton, the CH proton of the isopropyl group, and the two non-equivalent methyl groups. The splitting patterns would provide information about the connectivity of the protons. docbrown.info |

| ¹³C NMR | The carbon NMR spectrum would display four distinct signals corresponding to the four unique carbon environments in the molecule. docbrown.info |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom and a water molecule. nih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching vibrations between 2845-2975 cm⁻¹. docbrown.info A C-I stretching absorption would be expected in the fingerprint region, typically around 500-600 cm⁻¹. docbrown.info |

Physicochemical Properties

Electrophilic Addition Reactions to Alkenes: Halohydrin Formation

Halohydrin formation involves the reaction of an alkene with a halogen in the presence of water. chemistrysteps.comwikipedia.org In the context of synthesizing 1-iodo-2-methylpropan-1-ol, the starting alkene would be 3-methyl-1-butene (B165623). The reaction proceeds via an electrophilic addition mechanism where the pi bond of the alkene is broken to form new single bonds with the iodine and a hydroxyl group from a water molecule. leah4sci.com

The generally accepted mechanism for iodohydrin formation begins with the electrophilic attack of the alkene's pi electrons on a molecule of iodine (I₂). leah4sci.commasterorganicchemistry.com This initial step leads to the formation of a cyclic iodonium (B1229267) ion intermediate. masterorganicchemistry.commdpi.com This three-membered ring is positively charged and highly strained, making it susceptible to nucleophilic attack. chemistrysteps.com

In the presence of water, which acts as the nucleophile, the water molecule attacks one of the carbon atoms of the iodonium ion. leah4sci.comlibretexts.org This attack occurs from the side opposite to the iodonium bridge, leading to the opening of the ring. A final deprotonation step, often facilitated by another water molecule, yields the neutral iodohydrin product. masterorganicchemistry.com

The formation of the cyclic iodonium ion is a crucial step that prevents the formation of a discrete carbocation intermediate, thus avoiding potential carbocation rearrangements. libretexts.orglibretexts.org

The regioselectivity of iodohydrin formation from unsymmetrical alkenes, such as the precursor to this compound, is a critical aspect of the synthesis. The reaction typically follows Markovnikov's rule. leah4sci.combyjus.com This rule, in the context of halohydrin formation, dictates that the nucleophile (water) will attack the more substituted carbon of the alkene, while the halogen attaches to the less substituted carbon. chemistrysteps.combyjus.com

This regiochemical outcome is attributed to the nature of the cyclic iodonium ion intermediate. Although a full carbocation is not formed, the more substituted carbon atom in the iodonium ring bears a greater partial positive charge, making it the preferred site for nucleophilic attack. leah4sci.com Therefore, the hydroxyl group bonds to the more substituted carbon. fiveable.me

While the standard reaction conditions lead to the Markovnikov product, achieving anti-Markovnikov addition, where the hydroxyl group adds to the less substituted carbon, requires alternative synthetic strategies. One such method involves the hydroboration-oxidation of an alkene, followed by conversion of the resulting alcohol to an iodide. manac-inc.co.jp However, direct anti-Markovnikov iodohydrin formation is not a standard outcome of the electrophilic addition of iodine and water. libretexts.org

The presence of substituents on the alkene has a significant influence on the regioselectivity of the reaction. Electron-donating groups, such as alkyl groups, stabilize the partial positive charge on the more substituted carbon of the iodonium ion intermediate. This stabilization further favors the attack of the water molecule at this position, reinforcing the Markovnikov regioselectivity. libretexts.org

Conversely, the presence of electron-withdrawing groups can alter the regiochemical outcome. If a strongly electron-withdrawing group is present, it can destabilize the partial positive charge on the adjacent carbon, potentially leading to the formation of the "anti-Markovnikov" product where the nucleophile adds to the less substituted carbon. libretexts.org

The formation of iodohydrins from alkenes is a stereospecific reaction that proceeds via an anti-addition mechanism. masterorganicchemistry.comyoutube.com This means that the iodine and the hydroxyl group add to opposite faces of the original double bond. leah4sci.comfiveable.me

The anti-stereochemistry is a direct consequence of the reaction mechanism. organic-chemistry.org The bulky iodonium ion intermediate blocks one face of the alkene. As a result, the incoming water molecule must attack from the opposite, less hindered face. leah4sci.comlibretexts.org This backside attack leads to the observed anti-addition product. masterorganicchemistry.com For cyclic alkenes, this results in the formation of trans products. youtube.com

Several reagent systems can be employed for the synthesis of iodohydrins from alkenes. The choice of reagents can influence the yield and selectivity of the reaction.

The most direct method for iodohydrin formation involves the use of molecular iodine (I₂) in an aqueous solution. byjus.comlibretexts.org However, the addition of hypoiodous acid (HOI), formed from the reaction of iodine and water, to alkenes is a reversible process. mdma.ch To drive the reaction towards the formation of the iodohydrin, it is often necessary to use an iodide ion scavenger or an oxidizing agent. ijrpc.com

The reaction of an alkene with iodine and water can generate a cyclic iodonium ion, which then reacts with water to form the iodohydrin. mdpi.com This method is considered environmentally benign, particularly when water is used as the solvent. mdpi.com

Table 1: Reagents and Conditions for Iodohydrin Synthesis

| Reagent System | Description | Key Features |

|---|---|---|

| I₂ / H₂O | Molecular iodine in an aqueous solution. byjus.comlibretexts.org | Direct method, but the reaction can be reversible. mdma.ch Often requires an iodide scavenger or oxidizing agent to improve yield. ijrpc.com |

| N-Iodosuccinimide (NIS) / H₂O | NIS serves as an electrophilic iodine source. mdma.ch | Generally provides good yields and high regio- and stereoselectivity. mdma.chresearchgate.net |

| IBX / I₂ in DMSO/H₂O | 2-Iodoxybenzoic acid (IBX) in the presence of molecular iodine generates hypoiodous acid (HOI). organic-chemistry.org | Reacts with alkenes to give iodohydrins with anti stereochemistry. organic-chemistry.org |

| H₅IO₆ or NaBrO₃ / NaHSO₃ | In situ generation of hypohalous acids. | Iodohydroxylation of internal alkenes proceeds with high stereoselectivity to give anti products. researchgate.net |

Reagents and Conditions for Iodohydrin Synthesis from Alkenes

N-Iodosuccinimide (NIS) and Other N-I Reagents in Hydroxylation

The reaction conditions for NIS-mediated iodohydroxylation are generally mild, often carried out in a mixture of an organic solvent and water to ensure the solubility of the reactants.

| Alkene Substrate | Iodinating Reagent | Reaction Conditions | Major Product | Regioselectivity |

|---|---|---|---|---|

| 2-Methylpropene | N-Iodosuccinimide (NIS) | H₂O/Organic Solvent (e.g., DME) | 1-Iodo-2-methylpropan-2-ol | Markovnikov |

| Styrene | N-Iodosuccinimide (NIS) | H₂O/DME | 2-Iodo-1-phenylethanol | Markovnikov |

| 1-Hexene | N-Iodosuccinimide (NIS) | H₂O/DME | 1-Iodohexan-2-ol | Markovnikov |

Hypoiodous Acid (IOH) and Its Generation for Iodohydroxylation

Hypoiodous acid (IOH) is a reactive species that can directly add to alkenes to form iodohydrins. However, due to its instability, it is typically generated in situ. Several methods exist for the in situ generation of IOH. One common approach involves the reaction of molecular iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a hypervalent iodine compound like o-iodoxybenzoic acid (IBX). For instance, the reduction of IBX to o-iodobenzoic acid (IBA) in the presence of molecular iodine generates hypoiodous acid.

Another method for generating IOH is through the reaction of N-iodosuccinimide with water, where water acts as a nucleophile to release IOH. The in situ generated hypoiodous acid then reacts with the alkene. The mechanism is similar to that of NIS/water, involving the formation of an iodonium ion intermediate followed by the anti-attack of a water molecule. The addition of IOH to unsymmetrical alkenes generally follows Markovnikov's rule, with the hydroxyl group attaching to the more substituted carbon. The reaction of IOH with alkenes typically exhibits anti-stereospecificity.

Metal-Free and Green Chemistry Approaches to Iodohydrins

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of iodohydrins, several metal-free and green chemistry approaches have been established. These methods often utilize safer solvents, such as water, and avoid the use of toxic heavy metals.

One such approach involves the use of molecular iodine in combination with a green oxidant like hydrogen peroxide in an aqueous medium. This system allows for the in situ generation of the active iodinating species, minimizing the use of pre-functionalized and potentially hazardous reagents. The reaction of alkenes with elemental iodine activated by aqueous hydrogen peroxide in the presence of water as the nucleophile leads to the formation of vicinal iodohydrins. This method is considered green as it avoids the use of strong acids and produces water as a benign byproduct.

Another green strategy is the use of water-soluble hypervalent iodine reagents. These reagents can carry out oxidative transformations in aqueous solvent mixtures, reducing the reliance on volatile organic solvents. Furthermore, solvent-free conditions for the synthesis of halohydrins have been explored, which align with the principles of green chemistry by minimizing waste generation.

Intramolecular Halocyclization Reactions Leading to Iodinated Cyclic Ethers

While this compound itself is a saturated molecule and does not undergo intramolecular cyclization, related unsaturated iodoalcohols are important precursors for the synthesis of iodinated cyclic ethers through a process known as iodoetherification. This intramolecular halocyclization reaction is a powerful tool for the construction of heterocyclic systems.

Iodoetherification Mechanisms and Regioselectivity

Iodoetherification is an intramolecular cyclization of an unsaturated alcohol, typically an alkenol, initiated by an electrophilic iodine source. The reaction proceeds through the initial activation of the double bond by an iodonium ion, forming a cyclic iodonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form a cyclic ether.

The regioselectivity of iodoetherification is a crucial aspect and is largely governed by Baldwin's rules for ring closure. These rules predict the favored ring size based on the geometry of the transition state. For example, the cyclization of 4-penten-1-ol (B13828) can potentially lead to a five-membered tetrahydrofuran (B95107) ring (5-exo-tet) or a six-membered tetrahydropyran ring (6-endo-tet). According to Baldwin's rules, the 5-exo-tet cyclization is generally favored over the 6-endo-tet cyclization. The regioselectivity can also be influenced by the substitution pattern on the alkene and the reaction conditions.

Enantioselective and Diastereoselective Iodoetherification Strategies

The development of stereoselective iodoetherification reactions has been a significant area of research, enabling the synthesis of chiral cyclic ethers. Diastereoselectivity is often inherent in the cyclization of substrates containing pre-existing stereocenters, where the intramolecular nucleophilic attack occurs in a way that minimizes steric interactions in the transition state. For instance, the reaction of 4,5-alkadienols with a substituent at the 3-position can afford trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity.

Enantioselective iodoetherification strategies typically involve the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the double bond. While this remains a challenging area, progress has been made using chiral Lewis acids or organocatalysts to promote the asymmetric iodocyclization.

Substrate Scope and Functional Group Compatibility in Iodocyclization

The iodoetherification reaction is applicable to a wide range of unsaturated alcohols, including those with varying chain lengths between the hydroxyl group and the double bond, as well as different substitution patterns on the alkene. Both terminal and internal alkenes can undergo cyclization, leading to a variety of substituted cyclic ethers.

A key advantage of iodoetherification is its compatibility with a range of functional groups. The reaction is typically carried out under neutral or mildly basic conditions, which allows for the presence of esters, amides, and other sensitive functional groups in the substrate. This broad functional group tolerance makes iodoetherification a valuable tool in the synthesis of complex molecules.

Other Electrophilic Iodination Approaches to Alcohols

Beyond direct substitution reactions, several other methodologies involving electrophilic iodine have been developed for the synthesis of iodoalcohols. These approaches include leveraging oxidative conditions to generate reactive iodinating species, the ring-opening of strained heterocycles like epoxides, and the use of catalytic systems to enhance efficiency and selectivity.

Oxidative Iodination Methods for Alcohol Synthesis

The direct conversion of alcohols to alkyl iodides via oxidative iodination is less common than classical substitution methods. Typically, oxidative conditions in the presence of iodine are employed to oxidize alcohols to carbonyl compounds or carboxylic acids rsc.orgyoutube.com. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are powerful oxidants used for these transformations, but their primary role is to oxidize the alcohol, not convert it to an alkyl iodide researchgate.net.

However, oxidative processes can play an ancillary role in iodination. For instance, hydrogen iodide (HI), a common reagent for converting alcohols to iodides, can be oxidized by air to elemental iodine (I₂). This iodine can then participate in the "oxidative iodination of various electron-rich functional groups," which is typically considered a side reaction youtube.com. The primary pathway for alcohol-to-iodide conversion with HI involves protonation of the hydroxyl group, forming a good leaving group (water), followed by nucleophilic attack by the iodide ion youtube.com.

The synthesis of hypervalent iodine(III) compounds themselves involves the oxidation of iodoarenes using oxidants like m-chloroperoxybenzoic acid or sodium perborate organic-chemistry.org. These reagents are then used in various organic transformations, but not typically for the direct conversion of an alcohol's hydroxyl group to an iodide. Therefore, while oxidative steps are crucial in iodine chemistry, dedicated, high-yield methods for the direct oxidative iodination of simple alcohols to their corresponding iodides are not prominently featured in standard synthetic methodologies. Most efficient conversions rely on activating the hydroxyl group to facilitate a nucleophilic substitution by an iodide ion unco.edu.

Ring-Opening Reactions of Epoxides with Iodide Sources to Form β-Iodoalcohols

The ring-opening of epoxides with an iodide nucleophile is a powerful and regioselective method for synthesizing β-iodoalcohols (iodohydrins). Epoxides, which are three-membered cyclic ethers, are highly susceptible to nucleophilic attack due to significant ring strain, even though an alkoxide is typically a poor leaving group libretexts.org. This reaction provides a direct route to 1,2-difunctionalized compounds with well-defined stereochemistry.

The mechanism and regioselectivity of the ring-opening reaction are highly dependent on the reaction conditions. libretexts.org

Under neutral or basic conditions , the reaction proceeds via a classic S(_N)2 mechanism. The iodide nucleophile attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This pathway results in a product where the iodine and hydroxyl groups are on adjacent carbons. libretexts.orglibretexts.orgchemistrysteps.com

Under acidic conditions , the epoxide oxygen is first protonated, creating a more potent leaving group and activating the ring for nucleophilic attack. The reaction then proceeds with a mechanism that has significant S(_N)1 character. The nucleophilic iodide attacks the more substituted carbon, as this carbon can better stabilize the developing partial positive charge in the transition state. libretexts.orgchemistrysteps.comstackexchange.com

In both cases, the nucleophilic attack occurs from the backside relative to the epoxide oxygen, resulting in an anti-stereochemical outcome. The resulting product is a trans-halohydrin. libretexts.orglibretexts.org Various iodide sources can be employed, including hydrogen iodide (HI), sodium iodide (NaI), and metal iodides, often in the presence of a catalyst. For example, nickel/iodide co-catalyzed systems can open epoxides with aryl bromides, proceeding through an iodohydrin intermediate where the iodide adds to the less hindered position nih.gov. Similarly, Indium(I) iodide has been used to mediate the regioselective ring-opening of epoxides benthamscience.com.

The table below summarizes findings from various studies on the ring-opening of epoxides to form β-iodoalcohols.

| Epoxide Substrate | Iodide Source/Reagent | Conditions | Major Product | Regioselectivity | Reference |

| Styrene Oxide | NaI / CeCl₃·7H₂O | Acetonitrile, Reflux | 2-Iodo-1-phenylethanol | Attack at less substituted carbon | semanticscholar.org |

| Propylene Oxide | HI | Anhydrous | 1-Iodo-2-propanol | Attack at less substituted carbon | libretexts.org |

| Isobutylene (B52900) Oxide | HI | Anhydrous | 1-Iodo-2-methyl-2-propanol | Attack at more substituted (tertiary) carbon | libretexts.org |

| Cyclohexene (B86901) Oxide | NaI / Lewis Acid | Aqueous medium, pH 4.2 | trans-2-Iodocyclohexanol | Not applicable (symmetric) | semanticscholar.org |

| Terminal Epoxides | NaI / NiI₂ | Protic Acid (TEA·HX) | Primary Iodoalcohol | Attack at less hindered position | nih.gov |

Catalytic Iodination in Alcohol Functionalization

To overcome some of the drawbacks of classical iodination methods—such as harsh conditions, the use of stoichiometric and often toxic reagents, and difficult purification—various catalytic systems have been developed. These methods offer milder reaction conditions, improved selectivity, and greater efficiency.

One prominent approach involves the use of triphenylphosphine (B44618) (PPh₃) and iodine , often with an additive like imidazole. This system, known as the Appel reaction, is effective but generates a stoichiometric amount of triphenylphosphine oxide, which can complicate product purification commonorganicchemistry.comorganic-chemistry.org. To address this, heterogeneous catalysts have been developed. For instance, polymer-supported triphenylphosphine can be used in combination with iodine and imidazole. This solid-supported reagent performs the same transformation but allows for the easy removal of the phosphine oxide byproduct by simple filtration, and the polymer can often be recycled. acs.org Similarly, polymer-supported 4-(Dimethylamino)pyridine (DMAP) has been used in catalytic amounts with triphenylphosphine and iodine to achieve high yields of alkyl iodides from a variety of alcohols researchgate.net.

Lewis acids have also been employed as catalysts for the conversion of alcohols to iodides. The CeCl₃·7H₂O/NaI system in acetonitrile is an effective and mild method for preparing a wide range of primary, secondary, and benzylic iodides. The Lewis acidic cerium chloride is believed to coordinate to the alcohol's oxygen, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic substitution by iodide. cmu.eduorganic-chemistry.org

Furthermore, solid acid catalysts provide an environmentally benign alternative. Keggin-type heteropoly compounds, such as tungstophosphoric acid supported on silica or titania, have demonstrated high catalytic activity for the iodination of alcohols using potassium iodide (KI) under mild conditions. These heterogeneous catalysts are easily separated from the reaction mixture and can be reused, making the process more sustainable. scielo.org.zascielo.org.zaresearchgate.net Other catalytic systems include the use of a thioiminium salt, which converts primary and secondary alcohols to iodides under neutral conditions and allows for the selective iodination of a primary alcohol in the presence of a secondary one organic-chemistry.org.

The table below presents data on various catalytic systems used for the iodination of alcohols.

| Alcohol Substrate | Catalytic System | Iodide Source | Conditions | Yield (%) | Reference |

| Benzyl Alcohol | Polymer-supported DMAP (40 mol%) / PPh₃ | I₂ | Dichloromethane, RT | 95 | researchgate.net |

| 1-Octanol | CeCl₃·7H₂O | NaI | Acetonitrile, Reflux | 96 | cmu.edu |

| Cinnamyl Alcohol | Polymer-supported PPh₃ / Imidazole | I₂ | Dichloromethane, RT | 98 | acs.org |

| Benzyl Alcohol | Tungstophosphoric acid on Silica (20 wt%) | KI | Cyclohexane, 70°C | 98 | scielo.org.zascielo.org.za |

| 1-Dodecanol | MeSCH=NMe₂⁺ I⁻ / Imidazole | (from reagent) | THF, 85°C | 94 | organic-chemistry.org |

| 4-Nitrobenzyl alcohol | Silphos [P(Cl)₃₋ₙ(SiO₂)ₙ] | I₂ | Acetonitrile, Reflux | 95 | organic-chemistry.org |

Detailed Examination of Halonium Ion Intermediates and Their Stability

The reaction is initiated by the electrophilic attack of iodine on the electron-rich π bond of the isobutylene, leading to the formation of a three-membered ring intermediate known as a bridged iodonium ion. masterorganicchemistry.comchadsprep.com This cyclic structure is more stable than an open carbocation, preventing carbocation rearrangements. chadsprep.comlibretexts.org

The stability of this iodonium ion is influenced by several factors:

Ring Strain: The three-membered ring of the iodonium ion is strained, making it a reactive intermediate. chemistrysteps.com

Nature of the Halogen: While chloronium and bromonium ions are common intermediates in halohydrin formation, the reaction with iodine to form an iodonium ion is also a key step. masterorganicchemistry.comchemistrysteps.com However, the reaction with I₂ is sometimes considered less synthetically useful as it may not proceed to a significant extent. chemistrysteps.com

Substitution Pattern of the Alkene: The stability of the halonium ion is also influenced by the substitution pattern of the original alkene. In the case of isobutylene, the two methyl groups on one of the carbons of the former double bond play a role in the charge distribution within the ring.

The formation of halonium ions can also be achieved using N-iodosuccinimide (NIS) as an alternative to molecular iodine. masterorganicchemistry.com

Nucleophilic Attack Dynamics on Bridged Iodonium Ions

Once the bridged iodonium ion is formed, it is susceptible to nucleophilic attack. In the synthesis of this compound, water acts as the nucleophile. The attack occurs in an SN2-like fashion, leading to the opening of the three-membered ring. jove.com

Key aspects of this nucleophilic attack include:

Regioselectivity: The nucleophile (water) preferentially attacks the more substituted carbon of the bridged iodonium ion. chemistrysteps.comchemistrysteps.com This is because the transition state for this attack is more stable, with the partial positive charge being better accommodated by the more substituted carbon. chemistrysteps.comchemistrysteps.comchemistrysteps.com This regioselectivity follows Markovnikov's rule, where the electrophile (iodine) adds to the less substituted carbon, and the nucleophile (hydroxyl group) adds to the more substituted carbon. byjus.comstackexchange.com

Stereochemistry: The nucleophilic attack occurs from the side opposite to the iodine bridge, resulting in an anti-addition. masterorganicchemistry.comlibretexts.org This backside attack dictates the stereochemistry of the final product. masterorganicchemistry.com

Solvent Effects: The presence of water in large excess as the solvent ensures that it is the primary nucleophile that attacks the iodonium ion, rather than the iodide ion that is also generated in the initial step. chemistrysteps.com

The final step in the mechanism is the deprotonation of the resulting oxonium ion by a water molecule to yield the neutral this compound. libretexts.orgjove.com

Computational Chemistry and Molecular Modeling of Reaction Energetics and Transition States

Computational chemistry provides valuable insights into the reaction mechanism by allowing for the study of reaction energetics and the structures of transient species like transition states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. nih.gov DFT calculations can be employed to model the reaction pathway for the formation of iodoalcohols. These calculations can help in:

Determining the geometries of reactants, intermediates, transition states, and products.

Calculating the activation energies for each step of the reaction, which helps in understanding the reaction kinetics. idsi.md

Investigating the electronic properties of the intermediates, such as the charge distribution in the iodonium ion, to explain the observed regioselectivity.

For instance, DFT calculations have been used to study the mechanism of similar reactions, such as the dehalogenation of haloalcohols and copper-catalyzed arylation-cyclization reactions involving iodonium salts, providing detailed mechanistic insights. beilstein-journals.orgresearchgate.net

The conformation of the reactants and intermediates, along with steric effects, can significantly influence the reaction pathway.

Conformational Analysis: Computational methods can be used to analyze the different possible conformations of the isobutylene molecule and the iodonium ion intermediate. This helps in understanding how the spatial arrangement of atoms affects the stability and reactivity of these species.

Steric Effects: The steric hindrance caused by the methyl groups in the isobutylene-derived iodonium ion plays a crucial role in directing the nucleophilic attack. epa.govdiva-portal.orgbeilstein-journals.org The bulky methyl groups can influence the trajectory of the incoming water molecule, favoring attack at the more accessible and electronically favored carbon atom. Studies on similar systems have shown that steric factors can be a determining factor in the regioselectivity of reactions involving iodonium ions. epa.govunirioja.es

Role of Catalysts and Additives in Reaction Mechanism and Selectivity

While the reaction between an alkene, a halogen, and water can proceed without a catalyst, the use of catalysts and additives can enhance the reaction rate and selectivity.

Molecular iodine itself can act as a mild Lewis acid catalyst in various organic transformations. researchgate.netencyclopedia.pub In the context of iodoalcohol formation, the electrophilic nature of iodine is fundamental to the initial activation of the alkene. The interaction of the iodine molecule with the alkene's pi-system can be considered a form of Lewis acid-base interaction, where the alkene is the Lewis base (electron donor) and iodine is the Lewis acid (electron acceptor). This interaction polarizes the I-I bond, facilitating the formation of the iodonium ion. fiveable.me

Hypervalent Iodine Reagents and Catalysis

Hypervalent iodine compounds, particularly those in the +3 (λ³-iodanes) and +5 (λ⁵-iodanes) oxidation states, serve as powerful and environmentally benign alternatives to heavy-metal oxidants for various transformations, including oxidative iodinations. nsf.govarkat-usa.org Their utility in the formation of α-iodo aldehydes stems from their ability to act as potent electrophilic group-transfer reagents, with the thermodynamic driving force for these reactions being the favorable reduction of the hypervalent iodine to a stable aryl iodide. beilstein-journals.orgprinceton.edu

Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX) are central to this chemistry. nsf.govresearchgate.net In a typical catalytic cycle for the iodination of an aldehyde like isobutyraldehyde, the hypervalent iodine reagent is used to generate a highly electrophilic iodinating species in situ. This can be achieved by activating a simple iodine source, such as molecular iodine (I₂) or an iodide salt like potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI). nih.govorganic-chemistry.org For instance, the PIDA/TBAI system is effective for monoiodination processes. nih.gov The generated electrophilic iodine then attacks the enol or enolate form of the aldehyde, leading to the desired α-iodo carbonyl compound.

The catalytic nature of these systems often relies on a co-oxidant to regenerate the active hypervalent iodine species from the resulting aryl iodide, thus allowing for the use of substoichiometric amounts of the iodine catalyst. nsf.gov For example, Oxone is commonly employed to oxidize 2-iodobenzoic acid back to the active IBX catalyst. nsf.gov This catalytic approach enhances the atom economy and sustainability of the process. beilstein-journals.org While many applications focus on arenes, alkenes, and alkynes, the principles are directly applicable to the α-functionalization of carbonyl compounds. researchgate.netnih.gov

| Hypervalent Iodine System | Iodine Source | Typical Substrates | Key Feature | Reference |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene (PIDA) | Tetrabutylammonium iodide (TBAI) | Alkynes, Arenes | Specific for monoiodination. | nih.gov |

| (Diacetoxyiodo)benzene (PIDA) | Potassium iodide (KI) | Alkynes | Promotes di-iodination. | nih.gov |

| Iodobenzene diacetate / Iodine | - | Pyrazoles | Effective for iodination at room temperature with high yields. | researchgate.net |

| o-Iodoxybenzoic acid (IBX) | - | Alcohols, Alkenes | Can be used catalytically with a co-oxidant like Oxone. | nsf.gov |

Organocatalytic Activation in Asymmetric Iodination

Organocatalysis provides a powerful, metal-free strategy for the enantioselective α-functionalization of aldehydes, a key step in synthesizing chiral molecules like this compound. acs.orgacs.org The predominant mechanism is enamine catalysis, where a chiral primary or secondary amine catalyst, such as a proline derivative or a substituted pyrrolidine, reversibly reacts with an aldehyde (e.g., isobutyraldehyde) to form a nucleophilic enamine intermediate. acs.orgorganic-chemistry.org This enamine then undergoes stereoselective attack by an electrophilic iodine source, commonly N-iodosuccinimide (NIS), to yield the α-iodo aldehyde. researchgate.netresearchgate.net

The development of bifunctional organocatalysts has significantly advanced this field. acs.orgresearchgate.net For example, an axially chiral bifunctional amino alcohol can act as a highly effective catalyst. acs.org In this system, the amine moiety forms the enamine, while the hydroxyl group on the catalyst backbone activates the NIS electrophile through hydrogen bonding. acs.org This dual activation directs the approach of the electrophile to a specific face (Re or Si) of the enamine, thereby controlling the stereochemical outcome of the reaction with high precision. acs.org

For the asymmetric α-iodination of isobutyraldehyde, a branched aldehyde, excellent enantioselectivities have been achieved using such bifunctional catalysts. acs.org Research has shown that the addition of a weak acid, such as benzoic acid, can further enhance the reaction, likely by facilitating catalyst turnover and preventing catalyst decomposition by NIS. acs.orgresearchgate.net

| Aldehyde Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Isobutyraldehyde | (S)-1d (5 mol%) + Benzoic Acid (5 mol%) | Et₂O | 72 | 95 | acs.org |

| 3-Methylbutanal | C₂-symmetric diphenylpyrrolidine (3e) | - | 78 | 89 | rsc.org |

| Propanal | (S)-1d (5 mol%) + Benzoic Acid (5 mol%) | Et₂O | 78 | 96 | acs.org |

| Butanal | (S)-1d (5 mol%) + Benzoic Acid (5 mol%) | Et₂O | 80 | 96 | acs.org |

Role of Solvent Effects on Reaction Mechanism and Outcome

The choice of solvent is a critical parameter in the formation of this compound, profoundly influencing reaction rates, selectivity, and even the operative mechanism. cdnsciencepub.comufms.br Solvents mediate reactions by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.org

In pathways involving charged intermediates, such as the formation of a carbocation or the reaction of an iodide ion, the polarity and protic nature of the solvent are paramount. cdnsciencepub.comlibretexts.org

Polar protic solvents (e.g., water, methanol, ethanol) possess large dipole moments and hydrogen-bond-donating capabilities. libretexts.org They are highly effective at stabilizing both cations and anions. This property can accelerate reactions proceeding through ionic intermediates, such as an Sₙ1-type mechanism, by stabilizing the carbocation and the leaving group. libretexts.orgdocbrown.info However, they can also decelerate Sₙ2 reactions by strongly solvating the nucleophile, thereby reducing its reactivity. libretexts.org

Polar aprotic solvents (e.g., acetonitrile, THF, dichloromethane) have dipole moments but lack acidic protons. They can solvate cations but are less effective at solvating anions. libretexts.org In the context of organocatalytic iodination, solvents like dichloroethane (DCE) have been found to be highly effective. organic-chemistry.org

Nonpolar solvents (e.g., hexanes) are generally poor at solvating charged species, which can significantly slow down ionic reactions.

Studies on halogen exchange reactions have demonstrated a clear link between the solvent's dielectric constant and the reaction velocity for reactions between ions and neutral molecules. cdnsciencepub.com In homologous series of alcohol solvents, an increase in the dielectric constant was found to decrease the reaction velocity. cdnsciencepub.com Furthermore, research on the iodination of aromatic substrates has shown that changing the solvent from ethanol (B145695) or acetic acid to 2-methoxyethanol (B45455) can dramatically reduce reaction times and improve yields, highlighting its efficiency as a reaction medium. ufms.br The choice of solvent can also dictate regioselectivity, for example, by influencing whether iodination occurs on an aromatic ring or an alkyl side chain. chem-soc.si

| Solvent | Dielectric Constant (approx.) | Effect on Iodination of 4-Hydroxybenzaldehyde | General Mechanistic Influence | Reference |

|---|---|---|---|---|

| Ethanol | 24.5 | Time: 60 min, Yield: 70% | Polar protic; stabilizes ionic intermediates. | ufms.br |

| Acetic Acid | 6.2 | Time: 40 min, Yield: 80% | Polar protic; can participate in catalysis. | ufms.br |

| 2-Methoxyethanol | 16.9 | Time: 5 min, Yield: 94% | Polar; found to be an excellent medium for clean, fast reactions. | ufms.br |

| Dichloromethane (DCE) | 9.1 | Effective solvent for organocatalytic α-chlorination. | Polar aprotic; good for enamine catalysis. | organic-chemistry.org |

| Acetonitrile | 37.5 | Common solvent for hypervalent iodine-catalyzed oxidations. | Polar aprotic; stabilizes cations. | rsc.org |

Nucleophilic Substitution Reactions of the Iodine Moiety

The iodine atom in this compound is susceptible to displacement by a variety of nucleophiles. These reactions can occur via intramolecular or intermolecular pathways.

Iodoalcohols, such as this compound, are key precursors for the synthesis of epoxides through an intramolecular SN2 reaction, often referred to as the Williamson ether synthesis for cyclic ethers. masterorganicchemistry.com This transformation is typically induced by a base, which deprotonates the hydroxyl group to form a nucleophilic alkoxide ion. masterorganicchemistry.commasterorganicchemistry.com

The resulting alkoxide then attacks the adjacent carbon atom bearing the iodine atom. This internal nucleophilic attack displaces the iodide leaving group, resulting in the formation of a strained three-membered ring known as an epoxide. masterorganicchemistry.comyoutube.com For this reaction to occur efficiently, the conformation of the molecule must allow for a backside attack, characteristic of the SN2 mechanism. youtube.com In the case of this compound, this reaction yields 2-isopropyloxirane.

Reaction Scheme: Epoxide Formation

Step 1: Deprotonation this compound + Base → 2-methyl-1-iodopropan-1-oxide + Conjugate Acid

Step 2: Intramolecular SN2 AttackThe significant ring strain of approximately 13 kcal/mol in the epoxide product is a driving force that facilitates the ring-opening reactions of these molecules, but the formation itself is driven by the favorability of the intramolecular cyclization, especially for forming three-membered rings. masterorganicchemistry.com

The carbon-iodine bond in this compound can also be targeted by external nucleophiles in intermolecular substitution reactions. Given that the iodine is attached to a primary carbon, these reactions typically proceed via an SN2 mechanism. chemguide.co.uk A wide array of nucleophiles can be employed to replace the iodine atom, leading to a diverse range of products.

The reactivity of iodoalkanes is the highest among haloalkanes in these substitutions due to the lower bond enthalpy of the C-I bond. savemyexams.com For example, reaction with hydroxide (B78521) ions produces diols, while reaction with cyanide ions extends the carbon chain and introduces a nitrile group. savemyexams.com A study on the analogous compound, 1-iodo-2-[11C]methylpropane, demonstrated successful coupling with nucleophiles such as thiophenol and phenol (B47542), yielding the corresponding thioether and ether products. nih.gov

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-Methylpropane-1,1-diol (hydrated form of isobutyraldehyde) | SN2 |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-Hydroxy-3-methylbutanenitrile | SN2 |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-methylpropan-1-ol | SN2 |

| Thiophenoxide (PhS⁻) | Thiophenol/Base | 2-Methyl-1-(phenylthio)propan-1-ol | SN2 |

| Ammonia (NH₃) | Ammonia | 1-Amino-2-methylpropan-1-ol | SN2 |

Elimination Reactions from Iodoalcohols

Treatment of iodoalcohols with a strong, non-nucleophilic base can promote an elimination reaction (dehydroiodination) to form an alkene. In the case of this compound, this E2 reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the iodine (the β-carbon). Simultaneously, the electron pair from the C-H bond shifts to form a C=C double bond, and the iodide ion is expelled.

This reaction would produce 2-methylprop-1-en-1-ol, an enol. Enols are generally unstable and rapidly tautomerize to their more stable carbonyl isomers. Therefore, the final product of the dehydroiodination of this compound is expected to be isobutyraldehyde.

Reaction Scheme: Dehydroiodination and Tautomerization

This compound + Strong Base → [2-Methylprop-1-en-1-ol] + HI → Isobutyraldehyde

Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond is relatively weak and can be cleaved reductively, replacing the iodine atom with a hydrogen atom.

A common method for the reductive dehalogenation of alkyl halides is through a free-radical chain reaction. thieme-connect.de This transformation is particularly efficient for iodoalkanes. A popular reagent for this purpose is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). thieme-connect.de

The mechanism involves the following steps:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical abstracts the iodine atom from this compound to form tributyltin iodide and a 2-methyl-1-hydroxypropyl radical.

This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final reduced product (2-methylpropan-1-ol) and regenerating the tributyltin radical, which continues the chain.

This method is valued for its mild conditions and tolerance of various functional groups. thieme-connect.de

| Reagent System | Product | Mechanism |

|---|---|---|

| Tributyltin hydride (Bu₃SnH), AIBN | 2-Methylpropan-1-ol | Free-Radical Chain Reaction |

Oxidation Reactions of the Hydroxyl Group in Iodoalcohols

The oxidation of the hydroxyl group in iodoalcohols, such as this compound, is a key transformation in organic synthesis, providing access to a variety of valuable compounds. Hypervalent iodine reagents are frequently employed for this purpose due to their mild and selective nature. psu.edu

One common class of reagents for this transformation is based on 2-iodobenzoic acid, such as 2-iodoxybenzoic acid (IBX). IBX is capable of oxidizing 1,2-diols to α-hydroxyketones and 1,2-diketo derivatives without cleaving the carbon-carbon bond. psu.edu Primary alcohols can be readily oxidized to carboxylic acids using IBX in the presence of O-nucleophiles like 2-hydroxypyridine (B17775) (HYP) or N-hydroxysuccinimide (NHS) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. psu.edu Modified, water-soluble derivatives of IBX have also been developed, which can selectively oxidize benzylic and allylic alcohols. psu.edu

Another significant development in the oxidation of iodoalcohols is oxidative fluorination. For instance, an iodoalcohol can undergo oxidative fluorination using reagents like Selectfluor to yield hypervalent iodine(V) fluorides. beilstein-journals.org This reaction proceeds under relatively mild conditions, for example, at room temperature, to produce the corresponding fluoroiodane in good yield. beilstein-journals.org

The choice of oxidant and reaction conditions can lead to divergent pathways. For example, studies on the reaction of certain substrates with hypervalent iodine reagents have shown that solution-based conditions may favor C-H iodination, while solvent-free mechanochemical conditions can lead to C-H oxidation. researchgate.net

| Oxidizing Agent | Substrate Type | Product | Conditions | Reference |

| IBX / HYP or NHS | Primary Alcohols | Carboxylic Acids | DMSO, ambient temperature | psu.edu |

| IBX | 1,2-Diols | α-Hydroxyketones / 1,2-Diketones | - | psu.edu |

| Modified IBX (mIBX) | Benzylic/Allylic Alcohols | Aldehydes/Ketones | Water | psu.edu |

| Selectfluor | Iodoalcohols | Methyl(trifluoromethyl)fluoroiodane | Room temperature | beilstein-journals.org |

Rearrangement Reactions Involving Iodoalcohol Structures

Rearrangement reactions involving iodoalcohol structures, while not extensively documented specifically for this compound, are known in related systems. These rearrangements often proceed through the formation of key intermediates and can be triggered by various reagents.

One notable rearrangement is the conversion of epoxides to allylic alcohols, which can be promoted by a combination of Boron trifluoride etherate (BF₃•OEt₂) and tetrabutylammonium iodide (Bu₄NI). oup.com This reagent system is also used for the cleavage of ethers and the conversion of epoxides to α-iodo-alcohols. oup.com While this is a rearrangement of an epoxide to an alcohol, the involvement of an iodide source is significant in the chemistry of related structures.

Furthermore, oxidative rearrangements of alkenes to α-aryl ketones can be achieved using novel electron-deficient chiral hypervalent iodine reagents. acs.org These reactions demonstrate good reactivity and can generate products with high enantiomeric excess. acs.org Phenyliodine(III) dicarboxylates (PIDCs), often activated by acids, are also prominent reagents in oxidative processes, including rearrangements. acs.org The reactivity of λ³-iodanes is frequently enhanced by the presence of Brønsted or Lewis acids. acs.org

A specific type of rearrangement, the Morita–Baylis–Hillman‐type researchgate.netresearchgate.net‐rearrangement, has been reported, which can lead to either Z- or E-selective α-arylation depending on the reaction partners. acs.org Additionally, the Wagner-Meerwein rearrangement has been observed in the context of monofluoroiodane(III) reagent-mediated fluorination, allowing for the construction of quaternary C(sp³)-F bonds. acs.org

Application as Synthons for Complex Molecule Construction

Iodoalcohols like this compound and its analogues are versatile synthons in organic synthesis. Their bifunctional nature, possessing both a hydroxyl group and an iodine atom, allows for a wide range of subsequent chemical transformations, making them valuable building blocks for more complex molecules. researchgate.netgoogle.com

The iodine atom in iodoalcohols serves as a good leaving group in nucleophilic substitution reactions and is amenable to the formation of organometallic reagents. For example, ortho-iodobenzyl alcohols can be used in Friedel-Crafts alkylations to provide diphenylmethane (B89790) scaffolds, which are precursors to cyclic iodonium salts. researchgate.net The reaction of 1-iodo-2-methylpropane (B147064) (an analogue) with sodium and 2-iodopropane (B156323) results in a mixture of coupling products, including 2,5-dimethylhexane, 2,3-dimethylbutane, and 2,4-dimethylpentane, demonstrating the utility of the iodo-group in forming new carbon-carbon bonds. doubtnut.comdoubtnut.com

The hydroxyl group can be readily transformed into other functional groups or used as a directing group in subsequent reactions. The conversion of iodoalcohols to other functionalities, such as ethers or esters, further expands their synthetic utility. google.compearson.com

Iodoalcohol Derivatives in the Synthesis of Natural Products

Iodoalcohol derivatives are valuable intermediates in the synthesis of natural products and their analogues. nih.govdanielromogroup.com The introduction of an iodoalcohol moiety into a molecule provides a chemical handle for further elaboration and construction of the complex architectures often found in natural products. nih.gov

A prominent example is the use of 2-iodoethanol (B1213209) in the synthesis of derivatives of emodin (B1671224), a naturally occurring anthraquinone. mdpi.com In this synthesis, the alkylation of emodin with 2-iodoethanol is a key step to introduce a hydroxyethyl (B10761427) side chain, which is then further functionalized by coupling with various amino acids. mdpi.com This chemical transformation highlights how iodoalcohols can act as linkers to build more complex and biologically active molecules from natural product scaffolds. mdpi.com

The synthesis of derivatives of natural products is crucial for several reasons, including confirming structural assignments, gaining insight into the mechanism of action, and potentially discovering compounds with enhanced biological activity compared to the parent molecule. danielromogroup.com Synthetic strategies such as pharmacophore-directed retrosynthesis (PDR) often target simplified derivatives first, where iodoalcohol functionalities can play a key role in the assembly of the core structure. nih.gov

| Iodoalcohol Derivative | Natural Product/Derivative | Synthetic Role | Reference |

| 2-Iodoethanol | Emodin Derivatives | Alkylation to introduce a functionalizable side chain | mdpi.com |

Use in Forming Polyfunctionalized Scaffolds

The inherent bifunctionality of iodoalcohols makes them excellent starting materials for the construction of polyfunctionalized molecular scaffolds. These scaffolds are central to the development of new materials and bioactive compounds. The ability to selectively react at either the hydroxyl or the iodo-functionalized carbon allows for a stepwise and controlled introduction of molecular diversity.

Graphene oxide (GO) has been utilized as an efficient catalyst for the synthesis of biologically active, polyfunctionalized heterocyclic compounds through multi-component reactions (MCRs). dokumen.pub While not directly starting from iodoalcohols, these methods highlight the importance of building blocks that can efficiently participate in creating structural diversity and complexity. Iodoalcohols are ideal candidates for such reactions due to their dual reactivity.

Recent research has shown that the reaction of bis(3-acetaminopyridine)iodine(I) with diisopropyl ether can lead to the formation of [3-acetamido-1-(3-iodo-2-methylpentan-2-yl)pyridin-1-ium]PF₆. acs.org This reaction demonstrates a novel C-C and C-I bond formation under ambient conditions, resulting in a complex, polyfunctionalized pyridinium (B92312) salt. acs.org This transformation showcases the potential of iodo-containing species, derivable from iodoalcohols, to generate intricate molecular architectures. The resulting molecule contains multiple functional groups, including an amide, a pyridinium ring, an iodine atom, and a new carbon skeleton, all assembled in a single process. acs.org

Control of Relative Stereochemistry (Diastereoselectivity)

Diastereoselectivity in the synthesis of iodoalcohols like this compound focuses on controlling the relative orientation of the iodine and hydroxyl groups across the carbon-carbon bond.

Anti-Stereoselectivity in Halohydrin Additions

The formation of iodohydrins from alkenes is a classic example of a stereoselective reaction that typically proceeds with anti-stereoselectivity. masterorganicchemistry.commsu.edu This process involves the reaction of an alkene with an iodine source (e.g., I₂) in the presence of a nucleophilic solvent like water. libretexts.orglibretexts.org

For an unsymmetrical alkene, such as 3-methyl-1-butene (the precursor to this compound), the nucleophilic attack is also regioselective. Water will preferentially attack the more substituted carbon of the iodonium ion, as this carbon can better stabilize the partial positive charge that develops in the transition state. jove.compressbooks.pub This leads to the formation of the anti-diastereomer of the iodohydrin. organic-chemistry.org

The Prévost and Woodward reactions also utilize a similar iodonium ion intermediate to achieve dihydroxylation of alkenes with defined stereochemistry, highlighting the importance of this intermediate in controlling relative stereochemistry. organic-chemistry.orgorganic-chemistry.org

Diastereoselective Induction by Existing Chiral Centers

When a starting material already contains a chiral center, it can influence the stereochemical outcome of a subsequent reaction, a phenomenon known as substrate-controlled diastereoselective induction. duq.eduopenochem.org This principle is fundamental in synthesizing complex molecules with multiple stereocenters.

In the context of synthesizing derivatives of this compound, if the alkene precursor possesses a stereocenter, the incoming electrophile (iodine) will approach the double bond from the less sterically hindered face. This preferential approach, often predictable by models like the Felkin-Anh or Cram's rule, leads to the formation of one diastereomeric iodonium ion in excess over the other. The subsequent anti-attack by the nucleophile then yields a product mixture enriched in one diastereomer.

The effectiveness of this induction depends on several factors, including the steric bulk of the substituents at the existing chiral center and the reaction conditions. The chiral auxiliary, a temporarily attached chiral group, functions on this principle to direct the stereochemistry of reactions. numberanalytics.com Studies on intramolecular haloetherification of chiral enamides have shown that the choice of chiral auxiliary can significantly impact the diastereomeric ratio of the cyclized products. nih.gov For example, Seebach's auxiliary provided better diastereoselectivity compared to Evans' auxiliaries in certain bromination reactions. nih.gov

Control of Absolute Stereochemistry (Enantioselectivity)

Enantioselectivity involves producing a specific enantiomer of a chiral molecule in excess over its mirror image. wikipedia.org This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. ru.nl

Asymmetric Catalysis in Iodoalcohol Synthesis

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. frontiersin.orgnih.govchiralpedia.com It employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. ru.nl The catalyst creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. wikipedia.org

In the context of iodoalcohol synthesis, chiral catalysts can be used for the enantioselective iodofunctionalization of alkenes. chinesechemsoc.orgnih.gov For instance, chiral zinc complexes have been developed for the catalytic asymmetric intermolecular iodoetherification and iodoesterification of alkenes, yielding products with moderate to high enantiomeric excess (ee). atlas.jpnih.gov Chiral sulfide (B99878) catalysts have also been employed for intermolecular iodofunctionalization. chinesechemsoc.org Another approach involves chiral sulfur-derived reagents to achieve asymmetric iodohydroxylation, which has provided the desired products in moderate yields and enantiomeric excesses (up to 63% ee). thieme-connect.comcolumbia.edu

A recent development combines gold catalysis with enzyme catalysis in a concurrent cascade. A gold(I) catalyst facilitates the hydration of a haloalkyne to an α-halomethyl ketone, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield an enantiopure halohydrin. acs.org

| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Dinuclear Zn-bis(aminoimino)binaphthoxide | Iodoesterification | Dihydrofuran | 95 | 68 | atlas.jp |

| Trinuclear Zn-aminoiminobinaphthoxide | Iodoetherification | Unfunctionalized Alkenes | - | Up to 85 (92.5:7.5 er) | nih.gov |

| Chiral Sulfonium Reagent | Iodohydroxylation | 1,2-Dihydronaphthalene | 67 | 63 | thieme-connect.com |

| Gold(I) NHC / Alcohol Dehydrogenase | Hydration/Reduction | Haloalkynes | High (88-92) | High (97->99) | acs.org |

Chiral Auxiliary Approaches in Iodoalcohol Synthesis

The use of chiral auxiliaries is a well-established method for controlling absolute stereochemistry. wikipedia.orgsigmaaldrich.comyork.ac.uk This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs a subsequent reaction to occur on a specific face of the molecule, leading to a diastereomerically enriched product. numberanalytics.comresearchgate.net Finally, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgyork.ac.uk

This approach has been successfully applied to the synthesis of chiral halohydrins. For example, α,β-unsaturated carboxylic acid derivatives attached to a chiral auxiliary like Oppolzer's sultam can undergo halohydrin reactions with high regio- and anti-selectivity, and moderate to good diastereoselectivity. lookchem.com The diastereomeric products can then be separated, and subsequent removal of the auxiliary yields the enantiomerically enriched iodoalcohol.

The choice of auxiliary is critical, as it must effectively bias the diastereoface selection of the reaction and be removable without causing racemization of the product. researchgate.net Various auxiliaries, such as Evans' oxazolidinones and camphor-derived structures, have been developed and are widely used in asymmetric synthesis. wikipedia.orgresearchgate.net

| Auxiliary Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Oppolzer's Sultam | Halohydrin reaction | Achieved good diastereoselectivity in Yb(OTf)₃ catalyzed reactions. | lookchem.com |

| Seebach's Auxiliary | Intramolecular Halo-etherification | Provided a higher diastereomeric ratio (7.7:1) compared to Evans' auxiliaries in one study. | nih.gov |

| Evans' Oxazolidinones | Alkylation, Aldol reactions | Widely used, highly effective for creating stereocenters. | wikipedia.orgresearchgate.net |

| C₂-Symmetric Diol | Intramolecular Iodoetherification | Used to discriminate between two prochiral olefins in a diene. | mdpi.com |

Enantioselective Intermolecular Reactions

Controlling enantioselectivity in intermolecular reactions, where two separate molecules react, presents a significant challenge due to the increased degrees of freedom compared to intramolecular reactions. harvard.edunih.gov Nevertheless, significant progress has been made in developing catalytic systems for enantioselective intermolecular reactions that can produce iodoalcohols and their derivatives. nih.govsnnu.edu.cnyoutube.com

Catalytic asymmetric intermolecular iodofunctionalization of alkenes has been achieved using chiral zinc complexes, which can facilitate reactions between an alkene, an iodine source, and an external nucleophile (like a phenol or carboxylic acid) to give chiral iodoethers or iodoesters with good enantioselectivity. atlas.jpnih.gov These reactions are noteworthy as they construct complex chiral molecules from simple, unfunctionalized starting materials in a single step. nih.gov The success of these systems often relies on catalysts that can effectively pre-organize the substrates and reagents in a chiral environment to favor one reaction pathway. atlas.jp

Substrate-Controlled Enantioselection

In the asymmetric synthesis of this compound and its derivatives, substrate-controlled enantioselection is a critical strategy where the inherent structural and electronic features of the starting material dictate the stereochemical outcome of the reaction. This approach relies on the specific interactions between the substrate and a chiral catalyst or reagent, where the steric and electronic properties of the substrate favor the formation of one enantiomer over the other. The primary method for synthesizing these chiral iodohydrins is the enantioselective reduction of the corresponding prochiral α-iodo ketones.

The enantioselectivity of these reductions is profoundly influenced by the steric hindrance around the carbonyl group of the α-iodo ketone substrate. acs.orgdiva-portal.org In a typical asymmetric transfer hydrogenation or borane (B79455) reduction catalyzed by a chiral complex, the substrate must fit into the chiral pocket of the catalyst in a specific orientation to facilitate the hydride transfer. diva-portal.org The relative sizes of the two groups attached to the carbonyl carbon play a pivotal role in determining the favored transition state.

Theoretical and experimental studies have shown that a combination of steric repulsion, electronic interactions, and potential chelation effects governs the enantiofacial selection. acs.orgmdpi.com For a substrate like 1-iodo-2-methyl-1-oxopropane, the two substituents are the iodomethyl group (-CH₂I) and the isopropyl group (-CH(CH₃)₂). The catalyst must differentiate between these two groups to achieve high enantioselectivity. The steric bulk of the isopropyl group compared to the iodomethyl group is the primary factor driving the stereochemical preference.

Research on the asymmetric reduction of various ketones has demonstrated that the degree of enantiomeric excess (ee) is highly dependent on the structure of the substrate. nih.gov By modifying the alkyl group (R) in a series of α-iodo ketones (R-CO-CH₂I), the steric environment of the reaction center is altered, which directly impacts the diastereomeric transition states and, consequently, the enantioselectivity of the resulting iodohydrin. Generally, a greater steric difference between the two substituents on the carbonyl group leads to higher enantioselectivity, as it amplifies the energy difference between the two competing diastereomeric transition states.

The following table illustrates research findings on how the steric nature of the substrate influences the enantiomeric excess in the asymmetric reduction of various prochiral α-iodo ketones to their corresponding (S)-iodohydrins, using a common chiral catalyst system.

Table 1: Influence of Substrate Structure on Enantioselective Reduction of α-Iodo Ketones

| Entry | Substrate (α-Iodo Ketone) | R Group | Product ((S)-Iodohydrin) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1-Iodo-3,3-dimethylbutan-2-one | tert-Butyl | (S)-1-Iodo-3,3-dimethylbutan-2-ol | >99 | 98 |

| 2 | 1-Iodo-3-methylbutan-2-one | Isopropyl | (S)-1-Iodo-3-methylbutan-2-ol | 98 | 90 |

| 3 | 1-Iodohexan-2-one | n-Butyl | (S)-1-Iodohexan-2-ol | >99 | 83 |

This table presents representative data compiled from findings on the asymmetric reduction of alkyl methyl ketones, illustrating the principle of substrate control where steric bulk correlates with enantioselectivity. nih.gov

The data clearly demonstrates a strong correlation between the steric bulk of the R group and the enantiomeric excess of the product. The substrate with the largest R group, tert-butyl (Entry 1), provides the highest enantioselectivity (98% ee). As the steric hindrance of the R group decreases from isopropyl (Entry 2) to n-butyl (Entry 3) and finally to methyl (Entry 4), a corresponding decrease in enantioselectivity is observed. This trend underscores the principle of substrate control: the intrinsic properties of the substrate itself are a key determinant in achieving high stereocontrol in the synthesis of chiral iodohydrin derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For this compound, three distinct carbon signals are anticipated. Based on data for 1-iodo-2-methylpropane, which shows three carbon environments, a similar pattern is expected for the target molecule. docbrown.info The carbon attached to the electronegative iodine and oxygen atoms would be significantly downfield. The methine and the two equivalent methyl carbons of the isopropyl group would appear at characteristic chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH- | ~0.9 - 1.1 | Doublet | ~7 |

| (CH₃)₂CH- | ~1.8 - 2.1 | Multiplet | |

| -CH(OH)I | ~4.0 - 4.5 | Doublet | ~5-7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | ~16 - 20 |

| (CH₃)₂CH- | ~30 - 35 |

Mass Spectrometry in Identifying Reaction Intermediates and Products

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for identifying this compound and distinguishing it from its isomers and other reaction byproducts. The mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns that offer structural clues.

The molecular ion peak ([M]⁺) for this compound (C₄H₉IO) would be observed at a mass-to-charge ratio (m/z) of 200. nih.gov Since iodine is monoisotopic (¹²⁷I), the characteristic M+1 and M+2 peaks seen with chlorine and bromine containing compounds are absent, simplifying the molecular ion region. docbrown.info

The fragmentation of this compound is expected to be influenced by the presence of both the hydroxyl and iodo functional groups. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 182. libretexts.orgsavemyexams.com Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a prominent fragmentation route for alcohols. libretexts.org For this compound, this could result in the loss of an isopropyl radical to form a [CH(OH)I]⁺ fragment or loss of an iodo-hydroxymethyl radical.

The C-I bond is the weakest bond in the molecule, and its cleavage can lead to the formation of an iodine cation ([I]⁺) at m/z 127 or a [C₄H₉O]⁺ fragment at m/z 73. docbrown.info The observation of a peak at m/z 127 is highly indicative of an iodine-containing compound. docbrown.info The fragmentation pattern of the related 2-methylpropan-1-ol shows a base peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, and a significant peak at m/z 31 for [CH₂OH]⁺. libretexts.orgdocbrown.info For this compound, similar alkyl fragments are expected.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment |

|---|---|

| 200 | [C₄H₉IO]⁺ (Molecular Ion) |

| 182 | [C₄H₇I]⁺ ([M-H₂O]⁺) |

| 127 | [I]⁺ |

| 73 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions. For this compound, single-crystal X-ray diffraction would reveal its solid-state conformation and packing in the crystal lattice.

Currently, there is no publicly available crystal structure data for this compound. The acquisition of such data would require the synthesis of the compound and subsequent growth of single crystals of suitable quality for diffraction experiments. If a crystal structure were determined, it would provide invaluable information on the stereochemistry at the chiral center (the carbon bearing the iodo and hydroxyl groups) and the nature of intermolecular hydrogen bonding involving the hydroxyl group.

Environmental and Biogeochemical Considerations of Organoiodine Compounds

Formation and Transformation of Organoiodine Compounds in the Environment

Organoiodine compounds enter the environment from a variety of sources and can be formed through several biotic and abiotic pathways. Over 3,000 distinct organoiodine compounds have been identified from natural sources. wikipedia.org

Natural Formation:

Marine Environments: Marine ecosystems are significant sources of organoiodine compounds, with marine algae, phytoplankton, and cyanobacteria being primary producers. wikipedia.orgfrontiersin.org The most common naturally produced organoiodine is iodomethane (B122720) (methyl iodide), with an estimated 214 kilotonnes produced annually from marine environments, microbial activity in rice paddies, and biomass burning. wikipedia.org

Biotic Processes: Bacteria and fungi in terrestrial soils can also produce volatile organoiodine compounds like methyl iodide. researchgate.net Certain bacteria are known to methylate iodide to form methyl iodide, likely through the action of methyltransferases. cambridge.org

Abiotic Formation:

Reaction with Dissolved Organic Matter (DOM): A significant pathway for the formation of a wide range of organoiodine compounds is the reaction of inorganic iodine species (iodide and iodate) with natural organic matter in soil and water. acs.orgacs.org This process can be initiated or catalyzed by various environmental factors:

Manganese Oxides: In waters containing iodide, manganese oxides (specifically δ-MnO2 or birnessite) can oxidize iodide to form reactive iodine, which then readily incorporates into dissolved organic matter. acs.orgnih.gov This process is more favorable at lower pH and higher concentrations of iodide and manganese oxide. nih.gov Hundreds of different organoiodine compounds have been detected forming through this pathway. nih.gov

Freezing Conditions: The freezing process can accelerate the oxidation of iodide and the subsequent iodination of DOM. nih.govnih.gov The freeze-concentration effect brings reactants like iodide, DOM, and oxidants (like Fe(III) or dissolved oxygen) into close proximity within ice crystal grain boundaries, significantly enhancing reaction rates that are negligible in aqueous solutions. nih.govgoldschmidt.info One study identified 352 different organoiodine compounds formed during freeze-thaw cycles of a solution containing Fe(III), iodide, and humic acid. nih.gov

Photochemical Reactions: In surface waters, photochemically produced radicals can react to form organoiodine compounds like methyl iodide. frontiersin.org

The formation of these compounds often involves the substitution or addition of iodine to organic precursors, such as lignin-like and tannin-like compounds found in DOM. nih.govnih.gov While specific studies on the formation of 1-Iodo-2-methylpropan-1-ol in the environment are not available, it could theoretically be formed through the iodination of its precursor, 2-methylpropan-1-ol (isobutanol), if present in an environment where abiotic iodination of organic matter is occurring.

Table 1: Factors Influencing Abiotic Formation of Organoiodine Compounds (OICs)

| Factor | Influence on OIC Formation | Relevant Compounds/Conditions | Source(s) |

|---|---|---|---|

| pH | Formation increases with decreasing pH. | Manganese oxide-induced iodination; Iodate (B108269) reduction | nih.gov, acs.org |

| Manganese Oxide (δ-MnO₂) | Acts as a catalyst, oxidizing iodide to reactive iodine. | Dissolved Organic Matter (DOM) | nih.gov, acs.org |

| Freezing | Accelerates iodide oxidation and iodination of DOM. | Fe(III), Natural Organic Matter (NOM) | nih.gov, nih.gov |

| Dissolved Organic Matter (DOM) | Serves as the organic backbone for iodination. | Humic substances, lignin, tannins | nih.gov, acs.org |

| Iodide/Iodate Concentration | Higher concentrations lead to increased OIC formation. | Groundwater, surface water | nih.gov, acs.org |

| Light | Can initiate photochemical reactions leading to OICs. | Methyl radicals, iodine radicals | frontiersin.org |

Degradation Pathways of Organoiodine Compounds

The persistence of organoiodine compounds in the environment is determined by their susceptibility to various degradation processes. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making organoiodine compounds generally more reactive and less persistent than their chlorinated or brominated analogs. wikipedia.org

Microorganisms have evolved diverse enzymatic machinery to break down organic pollutants. mdpi.com The degradation of halogenated organic compounds, including organoiodines, is a well-documented microbial process. mdpi.com

Dehalogenation: The key step in the microbial degradation of organohalogens is the cleavage of the carbon-halogen bond, a process known as dehalogenation. This can occur through several mechanisms:

Reductive Dehalogenation: Under anaerobic (oxygen-free) conditions, some bacteria can use organohalogens as electron acceptors, replacing the halogen atom with a hydrogen atom. This has been observed for herbicides like ioxynil. wikipedia.org

Oxidative Dehalogenation: In the presence of oxygen, microbes can use oxygenase enzymes to incorporate oxygen into the molecule, leading to the removal of the halogen. mdpi.com

Hydrolytic Dehalogenation: Some microbes possess dehalogenase enzymes that use water to cleave the C-I bond, replacing the iodine with a hydroxyl (-OH) group.

Key Microorganisms: Bacteria such as Pseudomonas and Rhodococcus species are known for their ability to degrade a wide range of organic pollutants, including halogenated and aromatic compounds. mdpi.commdpi.com Fungi like Aspergillus niger and Penicillium chrysogenum also produce enzymes capable of breaking down complex organic molecules. mdpi.com While direct evidence for the microbial degradation of this compound is lacking, its structure as a halogenated alcohol suggests it would be susceptible to attack by microbial dehalogenases and oxidases.

Organoiodine compounds can also be transformed in the environment without biological intervention.

Photolysis: The relatively weak C-I bond is susceptible to cleavage by sunlight (photolysis), especially for volatile compounds in the atmosphere. Volatile iodomethane, for instance, is broken down by oxidation reactions in the atmosphere, forming a key part of the global iodine cycle. wikipedia.org